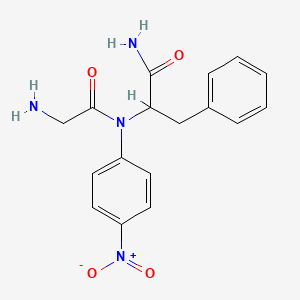

2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide

Description

2-(N-(2-Aminoacetyl)-4-nitroanilino)-3-phenylpropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 4-nitroanilino group, an aminoacetyl moiety, and a phenyl group. The nitro group (-NO₂) enhances electron-withdrawing effects, while the aminoacetyl (-NHCOCH₂NH₂) and phenyl groups contribute to hydrogen-bonding capacity and hydrophobicity, respectively.

Properties

Molecular Formula |

C17H18N4O4 |

|---|---|

Molecular Weight |

342.35 g/mol |

IUPAC Name |

2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide |

InChI |

InChI=1S/C17H18N4O4/c18-11-16(22)20(13-6-8-14(9-7-13)21(24)25)15(17(19)23)10-12-4-2-1-3-5-12/h1-9,15H,10-11,18H2,(H2,19,23) |

InChI Key |

BWGNQPMTOADCCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)N(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-aminoacetyl chloride with 4-nitroaniline to form an intermediate, which is then reacted with 3-phenylpropanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide, we analyze structurally related compounds from the provided evidence.

Table 1: Structural and Functional Group Comparisons

Table 2: Physicochemical and Crystallographic Data (Selected Compounds)

Key Findings:

Electron-Withdrawing Effects: The 4-nitroanilino group in the target compound enhances electrophilicity, similar to its role in the benzisothiazolium perchlorate derivative . This may increase reactivity in nucleophilic substitution reactions.

Hydrogen-Bonding Capacity: The aminoacetyl group in the target compound provides multiple H-bond donors/acceptors, akin to the acetamide and nitro groups in N-acetyl-4-nitro-L-phenylalanyl alaninamide . This property is critical for interactions in biological systems.

Aromatic Substitution Impact: Fluorination in 2-[(3-fluorophenyl)amino]-N-phenylpropanamide reduces basicity compared to non-fluorinated analogs. Similarly, the nitro group in the target compound likely reduces solubility in aqueous media.

Synthetic Challenges: The synthesis of nitroanilino-propanamide derivatives often requires controlled conditions to avoid side reactions, as seen in the preparation of benzisothiazolium perchlorate (e.g., using thiophene thioacrolein and nitro-substituted hydrazines) .

Biological Activity

The compound 2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide , also known as a derivative of p-nitroaniline, has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and metabolic pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide can be represented as follows:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 342.35 g/mol |

| IUPAC Name | 2-[(2-aminoacetyl)amino]-N-(4-nitrophenyl)-3-phenylpropanamide |

| Solubility | Soluble in organic solvents |

Enzymatic Interactions

The compound acts primarily as a substrate for various proteolytic enzymes, notably cathepsin C. The cleavage of the peptide bond in this compound leads to the release of p-nitroaniline, which can be spectrophotometrically measured to assess enzyme activity. This interaction is crucial for studying the kinetics of proteases involved in protein turnover and degradation processes.

Biochemical Pathways

The compound is involved in several metabolic pathways, particularly those related to amino acid metabolism and protein degradation. The cleavage products (glycine, phenylalanine, and p-nitroaniline) can enter various metabolic pathways, including glycolysis and the tricarboxylic acid cycle, highlighting its role in cellular metabolism.

Antioxidant and Anti-inflammatory Effects

Research indicates that compounds similar to 2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide exhibit antioxidant properties, which can mitigate oxidative stress within cells. This activity is significant for cellular protection against damage caused by reactive oxygen species (ROS) and may have implications in inflammatory responses.

Inhibition of Enzymatic Activity

Studies have shown that this compound can inhibit specific enzymatic activities related to cancer progression and inflammatory diseases. For instance, its interaction with proteases involved in these pathways suggests potential applications in therapeutic contexts .

Case Study 1: Enzyme Kinetics

A study investigating the kinetic parameters of cathepsin C using this compound as a substrate revealed that it significantly enhances the enzyme's activity under certain conditions. The findings suggested that modifications to the compound could optimize its effectiveness as an enzyme substrate, potentially leading to improved assays for protease activity.

Case Study 2: Antioxidant Properties

In vitro studies demonstrated that derivatives of this compound exhibited significant antioxidant activity. The ability to scavenge free radicals was quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, indicating potential use in formulations aimed at reducing oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.